[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone
Description
This compound (CAS: 1707400-41-6, molecular formula: C₂₃H₂₆ClN₄O₂, molecular weight: 406.5) features a pyrazole core substituted with a 2-chlorophenyl group and a methyl group at the 1-position.
Properties
Molecular Formula |
C22H23ClN4O2 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
[5-(2-chlorophenyl)-2-methylpyrazol-3-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H23ClN4O2/c1-25-21(15-20(24-25)18-8-3-4-9-19(18)23)22(28)27-12-10-26(11-13-27)16-6-5-7-17(14-16)29-2/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
CVFIAIKLQXGVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Pyrazole Ring
-
Reagents : Methyl acetoacetate (1,3-diketone) and 2-chlorophenylhydrazine hydrochloride.
-
Conditions : Reflux in acetic acid with sodium acetate as a base, under nitrogen atmosphere.
-
Mechanism : The diketone reacts with the hydrazine to form a hydrazone intermediate, which cyclizes to yield the pyrazole ring.
Key Reaction Data
| Component | Quantity | Role |
|---|---|---|
| Methyl acetoacetate | 25 mmol | 1,3-diketone precursor |
| 2-Chlorophenylhydrazine | 25 mmol | Hydrazine source |
| Sodium acetate | 26 mmol | Base |
| Acetic acid | 20 mL | Solvent |
| Yield | 61–73% |
Example Protocol :
-
Combine methyl acetoacetate and 2-chlorophenylhydrazine hydrochloride in acetic acid.
-
Add sodium acetate and reflux under nitrogen for 12–24 hours.
-
Cool, neutralize with NaHCO₃, and extract with ethyl acetate.
Introduction of the Methyl Group
The 1-methyl substituent is introduced via alkylation or during pyrazole formation.
Step 2: Methyl Group Installation
Alternative Approach
In some methods, the methyl group is incorporated during the initial cyclocondensation. For example:
-
Reagents : Ethyl acetoacetate substituted with a methyl group.
Piperazine Derivative Synthesis
The 4-(3-methoxyphenyl)piperazine moiety is synthesized independently and coupled to the pyrazole.
Step 3: Piperazine Functionalization
Key Steps
-
Activation of the Pyrazole : Convert the pyrazole’s hydroxyl group to an acid chloride using SOCl₂ or PCl₅.
-
Coupling : React the acid chloride with 3-methoxyphenylpiperazine in the presence of a base (e.g., triethylamine).
Final Coupling and Purification
The final step involves linking the pyrazole and piperazine moieties.
Step 4: Acylation of Piperazine
| Component | Quantity | Role |
|---|---|---|
| Pyrazole acid chloride | 10 mmol | Electrophile |
| 3-Methoxyphenylpiperazine | 12 mmol | Nucleophile |
| Triethylamine | 2–3 equiv. | Base |
| Solvent | DCM or THF | Reaction medium |
| Yield | 60–80% |
Example Protocol :
-
Dissolve the pyrazole acid chloride in anhydrous DCM.
-
Add 3-methoxyphenylpiperazine and triethylamine.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate).
Characterization Data
The compound is characterized using spectroscopic and analytical techniques:
Spectroscopic Data
| Technique | Key Peaks/Shifts | Source |
|---|---|---|
| ¹H NMR | δ 7.85 (d, 2H, Ar-H), δ 3.43 (d, 2H, CH₂) | |
| ¹³C NMR | δ 170.57 (C=O), δ 156.33 (C=N) | |
| HRMS | [M + H]⁺ calcd. 175.0866, found 175.0862 |
Optimization Strategies
To improve yields and purity:
-
Solvent Selection : Use polar aprotic solvents (e.g., THF) for coupling reactions.
-
Catalysts : Employ Lawesson’s reagent for cyclization steps.
-
Purification : Recrystallization from ethanol/hexane enhances crystallinity.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low yields in coupling | Use excess piperazine (1.2 equiv.) |
| Impurities from hydrazone | Use Dean-Stark apparatus to remove H₂O |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Steps |
|---|---|---|---|
| Cyclocondensation + Acylation | 60–70 | 95–98 | 4 |
| Alkylation Post-Cyclization | 55–65 | 90–95 | 5 |
Chemical Reactions Analysis
Types of Reactions
[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Research indicates that compounds with similar structures to [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone exhibit a range of biological activities including:
-
Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this one have been tested against various bacterial strains, demonstrating moderate to high efficacy.
Table 1: Antimicrobial Activity of Related Compounds
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 12 µg/mL B S. aureus 10 µg/mL C P. aeruginosa 15 µg/mL - Antitumor Potential : Pyrazole derivatives are also being explored for their anticancer properties. Research has indicated that they may induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of apoptotic pathways.
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications in treating various conditions:
- Central Nervous System Disorders : The compound's ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for disorders such as anxiety and depression.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.
Case Studies
Several studies have investigated the applications of related pyrazole derivatives:
- Study on Antimicrobial Properties : A study published in the European Journal of Medicinal Chemistry examined a series of pyrazole derivatives for their antibacterial activity against multiple strains, revealing promising results that support further exploration into their therapeutic potential.
- Antitumor Activity Research : Another study highlighted the ability of pyrazole derivatives to induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting that these compounds could be developed into effective anticancer agents.
Mechanism of Action
The mechanism of action of [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analog 1: [3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone (CAS: 1170474-24-4)
- Molecular Formula : C₂₃H₂₆N₄O₃
- Key Differences :
- Pyrazole Substituent : 4-Methoxyphenyl vs. 2-chlorophenyl in the target compound.
- Piperazine Substituent : 2-Methoxyphenyl vs. 3-methoxyphenyl.
- The 2-methoxy vs. 3-methoxy substitution on the piperazine ring alters electronic effects, impacting hydrogen-bonding capabilities with target proteins .
Structural Analog 2: 4-(2-Methoxyphenyl)piperazinomethanone
- Molecular Formula : C₂₃H₂₈N₄O₂ (estimated)
- Key Differences :
- Pyrazole Substituents : 1-Phenyl and 5-propyl groups vs. 1-methyl and 3-(2-chlorophenyl).
- Piperazine Substituent : 2-Methoxyphenyl (common with Analog 1).
- Absence of a halogen (chlorine) diminishes electrophilic interactions critical for enzyme inhibition, as seen in antiviral studies of chlorophenyl-containing analogs .
Structural Analog 3: Antiviral Pyrazole-Isoxazole Hybrids (e.g., Compound 6c from )
- Example Compound : 3-(2-Chlorophenyl)-N-(4-(2-(2-bromobenzylidene)hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-4-carboxamide
- Key Differences :
- Core Structure : Isoxazole-pyrazole hybrid vs. pyrazole-piperazine in the target compound.
- Functional Groups : Bromobenzylidene hydrazinecarbonyl vs. methoxyphenylpiperazine.
- Implications: The hydrazinecarbonyl group introduces additional hydrogen-bond donors, enhancing antiviral activity (IC₅₀: 0.8 μM vs. 2.1 μM for non-hydrazine analogs) . The isoxazole ring may confer rigidity, improving target selectivity but reducing synthetic accessibility compared to piperazine-based scaffolds .
Data Table: Comparative Analysis
Research Findings and Trends
- Halogen Effects : The 2-chlorophenyl group in the target compound enhances binding to hydrophobic pockets in receptors (e.g., serotonin 5-HT₂A), as demonstrated in docking studies using Multiwfn .
- Methoxy Positioning : 3-Methoxy on the piperazine ring optimizes π-π stacking with aromatic residues in enzymes, whereas 2-methoxy analogs show reduced affinity .
- Hydrazine Derivatives : Compounds like 6c () leverage hydrazine linkers for antiviral activity, but their metabolic instability limits in vivo utility compared to piperazine-based scaffolds .
Computational Insights
- Electron Localization Function (ELF) : Analysis via Multiwfn reveals that the 2-chlorophenyl group in the target compound increases electron density at the pyrazole N-atom, enhancing nucleophilic reactivity .
- Noncovalent Interactions: The 3-methoxyphenyl group participates in CH-π interactions, critical for stabilizing ligand-receptor complexes, as visualized using NCI (Non-Covalent Interaction) plots .
Biological Activity
The compound [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring linked to a piperazine moiety, which is significant for its biological activity. The presence of the chlorophenyl and methoxyphenyl groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit notable anticancer properties. For instance, a series of pyrazole compounds were synthesized and tested against various cancer cell lines, including HCT116 (human colon carcinoma) and HEP2 (epidermoid carcinoma). These compounds showed significant antiproliferative effects, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 12.5 | Apoptosis induction |
| Compound B | HEP2 | 10.0 | Cell cycle arrest |
| Compound C | WI38 | 15.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For example, studies have shown that certain analogs demonstrate potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | S. aureus | 18 |
| Compound E | E. coli | 15 |
| Compound F | B. subtilis | 20 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : Certain derivatives have shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Induction of Apoptosis : The anticancer activity is often linked to the induction of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some compounds can halt the cell cycle, preventing cancer cell proliferation.
Case Studies
- Study on Anticancer Effects : A recent study synthesized a series of pyrazole derivatives and evaluated their effects on human tumor cell lines. Results indicated that these compounds significantly inhibited cell growth, with some exhibiting selectivity towards cancer cells over normal fibroblasts .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various pyrazole derivatives against clinically relevant pathogens. The results highlighted their potential as lead compounds for developing new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone, and how can purity be maximized?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of substituted pyrazole precursors (e.g., 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) with activated carbonyl intermediates.
- Step 2 : Coupling with a piperazine derivative (e.g., 4-(3-methoxyphenyl)piperazine) via nucleophilic acyl substitution.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to achieve >95% purity. Reaction conditions (temperature, solvent polarity, and catalyst selection) critically influence yield and byproduct formation .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- NMR : - and -NMR confirm substituent positions and connectivity. For example, the methoxy group at 3-methoxyphenyl appears as a singlet (~δ 3.8 ppm), while pyrazole protons show splitting patterns dependent on neighboring substituents .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~450.2 g/mol). Fragmentation patterns help identify core structural motifs .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and torsional angles between aromatic rings, critical for understanding conformational stability .
Q. How can researchers design preliminary assays to assess biological activity?
- Target Selection : Prioritize receptors with known affinity for pyrazole-piperazine hybrids (e.g., serotonin or dopamine receptors).
- In Vitro Assays : Radioligand binding studies (e.g., -labeled antagonists) quantify receptor affinity (IC values). Include controls for nonspecific binding (e.g., excess cold ligand) .
- Dose-Response Curves : Use logarithmic concentrations (1 nM–10 µM) to determine potency and efficacy. Triplicate experiments minimize variability .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and predicted spectroscopic data?
- Wavefunction Analysis (Multiwfn) : Calculate electron density maps, electrostatic potentials, and bond orders to validate NMR/IR data. For example, discrepancies in carbonyl stretching frequencies (experimental vs. DFT) may arise from solvent effects or crystal packing .
- Noncovalent Interaction (NCI) Analysis : Visualize van der Waals forces and hydrogen bonding using reduced density gradient (RDG) plots. This explains unexpected stability in certain conformers .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in analogs?
- Substituent Variation : Systematically modify the chlorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) groups. Assess effects on solubility (logP) and receptor binding.
- Crystallographic Data : Compare torsional angles (e.g., pyrazole-piperazine dihedral angles) with activity data to identify bioactive conformers .
- Data Validation : Use orthogonal assays (e.g., functional cAMP assays vs. binding assays) to confirm SAR trends .
Q. How can researchers address batch-to-batch variability in crystallinity and solubility?
- Polymorph Screening : Test crystallization in solvents of varying polarity (e.g., DMSO vs. ethanol). Monitor using differential scanning calorimetry (DSC) to detect polymorph transitions .
- Particle Size Analysis : Use dynamic light scattering (DLS) to correlate particle size with dissolution rates. Smaller particles (<1 µm) often improve bioavailability but may aggregate .
Q. What strategies mitigate organic degradation during long-term stability studies?
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and high humidity (75% RH). Monitor degradation products via LC-MS.
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to slow oxidation. Continuous cooling (4°C) during storage reduces thermal degradation .
Data Analysis & Contradictions
Q. How should researchers interpret conflicting biological activity data across different assay platforms?
- Assay-Specific Factors : Radioligand binding may overestimate affinity due to membrane partitioning, while functional assays (e.g., calcium flux) reflect efficacy. Normalize data to reference agonists/antagonists .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences. Use Cohen’s d to quantify effect sizes .
Q. What computational tools validate crystallographic refinement outcomes for this compound?
- SHELX Refinement : Analyze R-factors and electron density residuals. A high R (>0.05) suggests poor data quality; re-measure crystals or optimize data collection parameters .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) to explain packing motifs and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
